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Despite a comprehensive search of publicly available scientific literature, detailed quantitative

pharmacokinetic (PK) and bioavailability data for the glycine transporter 1 (GlyT1) inhibitor, Org
25935 (also known as SCH-900435), in rodent models remains elusive. This technical guide

summarizes the available information regarding its administration and observed effects in

preclinical studies and outlines the general experimental protocols typically employed for such

investigations.

While specific values for key PK parameters such as maximum plasma concentration (Cmax),

time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t½),

and absolute bioavailability are not documented in the reviewed literature, existing studies do

provide some context for its use in rodent research.

In Vivo Administration and Observed Effects in
Rodent Models
Org 25935 has been primarily investigated for its potential as a treatment for neurological and

psychiatric disorders. In rodent studies, the compound is most commonly administered via the

intraperitoneal (i.p.) route.

A notable observation from pharmacodynamic studies is that a 6 mg/kg i.p. dose of Org 25935
in rats is reported to increase striatal extracellular glycine levels by approximately 50-80% for a

duration of about 2.5 hours. This indicates that the compound effectively crosses the blood-

brain barrier and engages its target, leading to a measurable neurochemical effect within a
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specific timeframe. However, this information describes the pharmacodynamic effect of the

drug rather than its own concentration in the bloodstream.

General Experimental Protocols for Rodent
Pharmacokinetic Studies
While specific protocols for Org 25935 are not available, the following represents a standard

methodology for determining the pharmacokinetic profile of a compound in rodent models, such

as rats or mice.

Animal Models
Species: Typically Sprague-Dawley or Wistar rats, or CD-1 or C57BL/6 mice.

Health Status: Healthy, adult animals of a specific sex (often male to avoid hormonal cycle

variations) and weight range.

Acclimation: Animals are acclimated to the laboratory environment for a set period before the

study.

Housing: Maintained under controlled conditions of temperature, humidity, and light-dark

cycles with ad libitum access to food and water, unless fasting is required for the study.

Dosing and Administration
Routes of Administration:

Intravenous (IV) Bolus or Infusion: Typically administered via a cannulated tail vein or

jugular vein to determine the drug's distribution and elimination characteristics without the

influence of absorption. This is essential for calculating absolute bioavailability.

Oral (PO) Gavage: Used to assess oral absorption and bioavailability.

Intraperitoneal (IP) Injection: A common route in preclinical studies, though it can lead to

more variable absorption compared to oral or intravenous routes.

Dose Formulation: The compound is dissolved or suspended in a suitable vehicle (e.g.,

saline, polyethylene glycol, carboxymethylcellulose).
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Dose Levels: Multiple dose levels may be tested to assess dose proportionality.

Sample Collection
Blood Sampling:

Serial blood samples are collected at predetermined time points after drug administration.

Common sampling sites include the tail vein, saphenous vein, or via a surgically implanted

cannula (e.g., in the jugular vein) for stress-free and repeated sampling.

Blood is collected into tubes containing an anticoagulant (e.g., EDTA, heparin).

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored

frozen until analysis.

Bioanalytical Method
Technique: High-performance liquid chromatography coupled with tandem mass

spectrometry (LC-MS/MS) is the standard method for quantifying drug concentrations in

plasma.

Method Validation: The analytical method is validated for specificity, linearity, accuracy,

precision, and stability to ensure reliable results.

Pharmacokinetic Analysis
Software: Specialized pharmacokinetic software (e.g., WinNonlin, Phoenix) is used to

analyze the plasma concentration-time data.

Parameters Calculated:

Cmax: The maximum observed plasma concentration.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): A measure of total drug exposure over time.
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t½ (Elimination Half-life): The time it takes for the plasma concentration of the drug to

decrease by half.

CL (Clearance): The volume of plasma cleared of the drug per unit of time.

Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the

total amount of an administered drug at the same concentration that it is observed in the

blood plasma.

F% (Absolute Bioavailability): The fraction of the administered dose that reaches the

systemic circulation, calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Logical Workflow for a Typical Rodent
Pharmacokinetic Study
Below is a Graphviz diagram illustrating the general workflow of a preclinical pharmacokinetic

study in a rodent model.
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Caption: General workflow of a rodent pharmacokinetic study.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1677470?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
While the specific pharmacokinetic profile of Org 25935 in rodent models is not publicly

documented, the established methodologies for conducting such studies provide a clear

framework for how this data would be generated. The existing literature confirms the central

nervous system activity of Org 25935 in rats following intraperitoneal administration, but a

comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME)

properties would require dedicated pharmacokinetic studies with detailed bioanalytical data.

Researchers in drug development would need to either conduct these studies internally or have

access to proprietary data from the manufacturer to fully characterize the pharmacokinetic

behavior of this compound in preclinical models.

To cite this document: BenchChem. [Pharmacokinetics and Bioavailability of Org 25935 in
Rodent Models: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677470#pharmacokinetics-and-bioavailability-of-
org-25935-in-rodent-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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